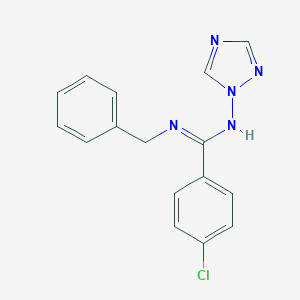![molecular formula C18H15ClN2OS B259193 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBX-8 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. For instance, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various assays and experiments. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have low toxicity and good bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the combination of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide derivatives with improved properties and efficacy may lead to the discovery of new drugs for the treatment of cancer and other diseases.
In conclusion, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases. The future research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide may lead to the discovery of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetic acid to form 5-(3-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide.
Applications De Recherche Scientifique
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
Nom du produit |
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide |
|---|---|
Formule moléculaire |
C18H15ClN2OS |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
Clé InChI |
NHXVRUQOFRMFJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)